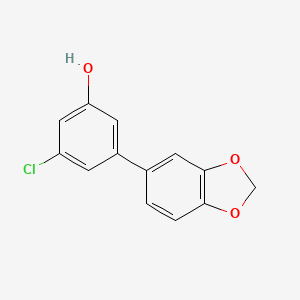
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% (4-ACPCP) is an organic compound that has been widely used in scientific research for its unique properties and potential applications. It is a derivative of phenol, which is a type of aromatic organic compound. 4-ACPCP is a colorless, crystalline solid that is soluble in organic solvents. It has a melting point of 94-96°C and a boiling point of 158-160°C.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% has a wide range of applications in scientific research, including in the synthesis of new compounds, as a catalyst for organic reactions, and in the synthesis of pharmaceuticals. It has also been used in the study of enzyme inhibitors, as a fluorescent probe for protein-protein interactions, and as a ligand for metal complexes.
Wirkmechanismus
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is a reversible inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. In addition, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% is a competitive inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other compounds in vitro, as well as to inhibit the synthesis of prostaglandins in vivo. In addition, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% has been found to have anti-inflammatory and anti-oxidant properties, as well as to increase the solubility of drugs in water.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is soluble in organic solvents, making it easy to work with. However, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% is a relatively unstable compound and can decompose upon exposure to air.
Zukünftige Richtungen
In the future, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% may be used in the development of new drugs and other compounds. It may also be used to study the mechanisms of action of existing drugs, as well as to develop new therapeutic strategies. In addition, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% may be used to study the effects of environmental pollutants on human health, as well as to develop new methods for the detection of environmental contaminants. Finally, 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% may be used in the development of new materials for use in medical and industrial applications.
Synthesemethoden
4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chlorophenol with acetic anhydride in the presence of pyridine, which results in the formation of 4-(3-acetamidophenyl)-2-chlorophenol (4-AACP). The second step involves the reaction of 4-AACP with sodium nitrite to form 4-(3-Aminocarbonylphenyl)-2-chlorophenol, 95%.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-7-9(4-5-12(11)16)8-2-1-3-10(6-8)13(15)17/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIUUEXHGDFWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685954 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminocarbonylphenyl)-2-chlorophenol | |
CAS RN |
1262002-84-5 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














